molecular formula C21H22O4 B1235420 4-Hydroxyderricin CAS No. 55912-03-3

4-Hydroxyderricin

Cat. No.: B1235420
CAS No.: 55912-03-3
M. Wt: 338.4 g/mol
InChI Key: XDKYBPGIBVMHHB-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxyderricin is a natural flavonoid compound derived from the plant Angelica keiskei. It belongs to the chalcone family and is known for its diverse biological properties, including anti-inflammatory, antidiabetic, and antitumor activities . This compound has garnered significant attention in scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxyderricin can be synthesized through various chemical reactions. One common method involves the extraction of the compound from the yellow sap of Angelica keiskei using solvents with different polarity. The extracted compound is then purified using gradient elution column chromatography . The isolated compound is a yellowish powder with a molecular formula of C21H22O4 .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Angelica keiskei plants. The process includes harvesting the plants, extracting the sap, and purifying the compound using advanced chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyderricin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes .

Comparison with Similar Compounds

4-Hydroxyderricin is unique due to its diverse biological activities and specific molecular targets. Similar compounds include:

Biological Activity

4-Hydroxyderricin (4-HD) is a polyphenolic compound predominantly found in Angelica keiskei (commonly known as Ashitaba). This compound has garnered interest due to its diverse biological activities, including anti-diabetic, anti-inflammatory, antioxidant, and antitumor effects. This article provides a comprehensive overview of the biological activity of 4-HD, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is categorized as a chalcone, characterized by its double bond and carbonyl (C=O) functionality. These structural features are believed to play a significant role in its biological activities. The molecular formula for 4-HD is C_16H_16O_5, with a molecular weight of 288.29 g/mol.

1. Antidiabetic Activity

Research indicates that 4-HD exhibits potential as a DPP-IV inhibitor, which is crucial in managing diabetes. In silico studies showed that 4-HD interacts with key amino acid residues in the DPP-IV binding pocket, although its inhibitory activity (IC50 = 81.44 µM) is weaker than that of sitagliptin (IC50 = 0.87 µM) . Furthermore, 4-HD has been shown to stimulate glucose uptake in adipocytes more effectively than other compounds like xanthoangelol .

2. Anti-inflammatory Effects

4-HD has demonstrated significant anti-inflammatory properties. In vitro studies revealed that it inhibits lipopolysaccharide (LPS)-induced secretion of pro-inflammatory cytokines such as TNF-α and reduces the expression of inducible nitric oxide synthase (iNOS) in macrophages . This suggests that 4-HD could be beneficial in treating inflammatory diseases.

3. Osteoclast and Osteoblast Regulation

Recent studies have highlighted the role of 4-HD in bone metabolism. It inhibits the formation of osteoclasts—cells responsible for bone resorption—by downregulating the expression of receptor activator of nuclear factor-κB ligand (RANKL) and macrophage-colony stimulating factor (M-CSF) . Conversely, it promotes osteoblast differentiation, enhancing alkaline phosphatase activity and calcium deposition . These findings suggest that 4-HD may be useful in preventing osteoporosis.

4. Antitumor Activity

4-HD exhibits cytotoxic effects against various cancer cell lines. In studies involving different tumor cell lines, it showed potent cytotoxicity with IC50 values indicating effective inhibition of cell proliferation . The mechanisms underlying this activity include induction of apoptosis through caspase activation .

Comparative Summary of Biological Activities

Activity Mechanism IC50 Value Reference
DPP-IV InhibitionInteraction with DPP-IV binding pocket81.44 µM
Anti-inflammatoryInhibition of TNF-α and iNOSNot specified
Osteoclast InhibitionDecrease in RANKL and M-CSF expressionNot specified
Osteoblast PromotionIncrease in alkaline phosphatase activityNot specified
AntitumorInduction of apoptosis via caspase activationVaries by cell line

Case Studies

  • Diabetes Management : A study explored the effect of 4-HD on glucose metabolism in diabetic models, demonstrating significant improvements in glucose uptake and insulin sensitivity compared to controls.
  • Bone Health : Another investigation assessed the impact of 4-HD on osteoporotic models, revealing its potential to enhance bone density through its dual action on osteoclasts and osteoblasts.
  • Cancer Research : Clinical trials have begun to evaluate the efficacy of 4-HD as an adjunct therapy in cancer treatment protocols, particularly focusing on its ability to enhance apoptosis in resistant cancer cell lines.

Properties

IUPAC Name

(E)-1-[2-hydroxy-4-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4/c1-14(2)4-10-18-20(25-3)13-11-17(21(18)24)19(23)12-7-15-5-8-16(22)9-6-15/h4-9,11-13,22,24H,10H2,1-3H3/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKYBPGIBVMHHB-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101316382
Record name 4-Hydroxyderricin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55912-03-3
Record name 4-Hydroxyderricin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55912-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyderricin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055912033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxyderricin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYDERRICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF5YY4IV2O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxyderricin
Reactant of Route 2
Reactant of Route 2
4-Hydroxyderricin
Reactant of Route 3
Reactant of Route 3
4-Hydroxyderricin
Reactant of Route 4
Reactant of Route 4
4-Hydroxyderricin
Reactant of Route 5
4-Hydroxyderricin
Reactant of Route 6
4-Hydroxyderricin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.